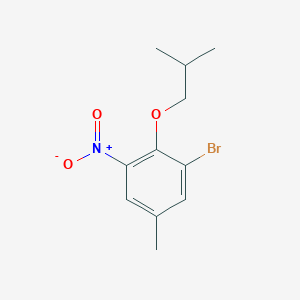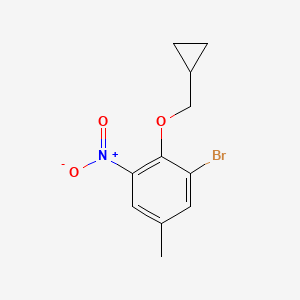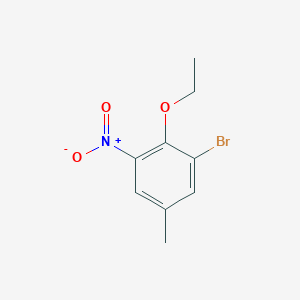
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, a methyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated sulfuric acid and nitric acid.
Bromination: Substitution of a hydrogen atom on the benzene ring with a bromine atom using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Ethoxylation: Introduction of the ethoxy group through a reaction with ethanol in the presence of a strong acid catalyst.
Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or a thiol.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-2-ethoxy-5-methyl-3-aminobenzene.
Oxidation: Formation of 1-bromo-2-carboxy-5-methyl-3-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a building block for the synthesis of polymers and other advanced materials.
Chemical Biology: In the study of biological pathways and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The ethoxy group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and alcohols.
Comparación Con Compuestos Similares
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-methoxy-5-methyl-3-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-2-ethoxy-4-methyl-3-nitrobenzene: Similar structure but with the methyl group in a different position.
1-Bromo-2-ethoxy-5-methyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the benzene ring.
Propiedades
IUPAC Name |
1-bromo-2-ethoxy-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9-7(10)4-6(2)5-8(9)11(12)13/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHHOFXYMUKXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


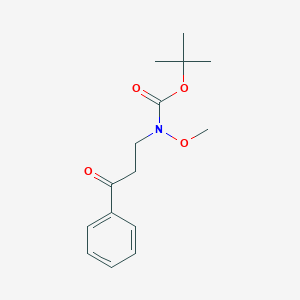



![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)
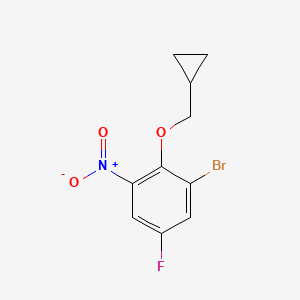

![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)


